molecular formula C54H60N2 B13713314 N9,N9,N10,N10-Tetrakis(4-(tert-butyl)phenyl)anthracene-9,10-diamine

N9,N9,N10,N10-Tetrakis(4-(tert-butyl)phenyl)anthracene-9,10-diamine

Cat. No.: B13713314
M. Wt: 737.1 g/mol
InChI Key: ZVNURSBOOLSPRS-UHFFFAOYSA-N
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Description

N9,N9,N10,N10-Tetrakis(4-(tert-butyl)phenyl)anthracene-9,10-diamine is a complex organic compound with the molecular formula C54H60N2 and a molecular weight of 737.07 g/mol . This compound is characterized by its anthracene core substituted with four tert-butylphenyl groups, making it a highly branched and sterically hindered molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N9,N9,N10,N10-Tetrakis(4-(tert-butyl)phenyl)anthracene-9,10-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with anthracene-9,10-diamine as the core structure.

    Substitution Reaction: The anthracene-9,10-diamine undergoes a substitution reaction with tert-butylphenyl groups. This is often achieved using tert-butylphenyl halides in the presence of a strong base such as potassium tert-butoxide.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N9,N9,N10,N10-Tetrakis(4-(tert-butyl)phenyl)anthracene-9,10-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce amines .

Scientific Research Applications

N9,N9,N10,N10-Tetrakis(4-(tert-butyl)phenyl)anthracene-9,10-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N9,N9,N10,N10-Tetrakis(4-(tert-butyl)phenyl)anthracene-9,10-diamine involves its interaction with specific molecular targets. The compound’s large, sterically hindered structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N9,N9,N10,N10-Tetrakis(4-(tert-butyl)phenyl)anthracene-9,10-diamine is unique due to its highly branched structure, which provides significant steric hindrance. This makes it particularly useful in applications where stability and resistance to degradation are important .

Biological Activity

N9,N9,N10,N10-Tetrakis(4-(tert-butyl)phenyl)anthracene-9,10-diamine (CAS No. 756899-60-2), commonly referred to as tBuPAD, is a synthetic organic compound notable for its potential biological activities and applications in various fields, including photonics and medicinal chemistry. This article explores the biological activity of tBuPAD, supported by recent research findings, case studies, and data tables.

  • Molecular Formula : C54H60N2
  • Molecular Weight : 737.07 g/mol
  • Purity : ≥ 98%

The biological activity of tBuPAD is primarily attributed to its ability to interact with various biological targets, including proteins and nucleic acids. The compound's unique structure allows it to function as a fluorescent probe, which can be utilized in imaging and therapeutic applications.

Anticancer Activity

Recent studies have indicated that tBuPAD exhibits significant anticancer properties. In vitro assays have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Reference
HL-60 (Leukemia)12.8
CEM (Human leukemia)0.13
MCF-7 (Breast cancer)15.0

The compound's mechanism involves inducing apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest.

Case Studies

  • Study on HL-60 Cells :
    • Researchers evaluated the antiproliferative effects of tBuPAD on HL-60 leukemia cells. The results indicated a dose-dependent response with an IC50 value of 12.8 µM, suggesting potent cytotoxicity against these cells .
  • CEM Cell Line Evaluation :
    • In another study focusing on human CEM leukemia cells, tBuPAD displayed an impressive IC50 value of 0.13 µM, indicating its potential as a therapeutic agent for leukemia treatment .
  • MCF-7 Breast Cancer Cells :
    • The compound was also tested against MCF-7 breast cancer cells, showing an IC50 value of 15 µM. This suggests that tBuPAD may have broader applications in treating different types of cancer .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for tBuPAD is limited, preliminary assessments suggest favorable absorption and distribution characteristics due to its lipophilic nature. Toxicological studies are essential to evaluate the safety profile of tBuPAD for potential therapeutic use.

Properties

Molecular Formula

C54H60N2

Molecular Weight

737.1 g/mol

IUPAC Name

9-N,9-N,10-N,10-N-tetrakis(4-tert-butylphenyl)anthracene-9,10-diamine

InChI

InChI=1S/C54H60N2/c1-51(2,3)37-21-29-41(30-22-37)55(42-31-23-38(24-32-42)52(4,5)6)49-45-17-13-15-19-47(45)50(48-20-16-14-18-46(48)49)56(43-33-25-39(26-34-43)53(7,8)9)44-35-27-40(28-36-44)54(10,11)12/h13-36H,1-12H3

InChI Key

ZVNURSBOOLSPRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)C3=C4C=CC=CC4=C(C5=CC=CC=C53)N(C6=CC=C(C=C6)C(C)(C)C)C7=CC=C(C=C7)C(C)(C)C

Origin of Product

United States

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